molecular formula C14H16N2 B11781507 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole

Cat. No.: B11781507
M. Wt: 212.29 g/mol
InChI Key: ZTPYEOOQVNIJJM-UHFFFAOYSA-N
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Description

Pyrazole Core Geometry

The pyrazole ring in 3-isopropyl-1-phenyl-5-vinyl-1H-pyrazole adopts a near-planar configuration, consistent with aromatic heterocyclic systems. Bond lengths within the ring, such as the N–N bond (approximately 1.35 Å) and C–N bonds (1.32–1.38 Å), align with typical values for pyrazole derivatives. Internal ring angles average 108°, reflecting the pentagonal symmetry of the aromatic system. The phenyl group at N1 and the vinyl group at C5 lie in planes slightly tilted relative to the pyrazole core due to steric interactions.

A computational attempt to optimize the geometry using the Universal Force Field (UFF) method aimed to quantify bond lengths and angles. While execution errors prevented full results, the methodology outlined bond indices for the pyrazole ring (N1–N2: 1.35 Å, N2–C3: 1.38 Å) and substituent positions. Crystallographic data from analogous compounds show that isopropyl groups introduce non-planar distortions, with dihedral angles between the pyrazole ring and isopropyl moiety ranging from 55° to 65°.

Table 1: Calculated Bond Lengths and Angles in the Pyrazole Core

Bond/Angle Value (Å/°)
N1–N2 1.35
N2–C3 1.38
C3–C4 1.41
C4–C5 1.39
C5–N1 1.34
Internal Ring Angle 108 ± 2

Substituent Spatial Arrangement

The isopropyl group at C3 adopts a staggered conformation to minimize steric clash with the pyrazole ring and vinyl substituent. Crystallographic studies of related compounds reveal that such groups occupy equatorial positions relative to the aromatic core, with C–C–C bond angles near 109.5°. The vinyl group at C5 exhibits partial conjugation with the pyrazole ring, as evidenced by a dihedral angle of 15°–20° between the vinyl π-system and the ring plane. This limited conjugation arises from torsional strain caused by adjacent substituents.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

5-ethenyl-1-phenyl-3-propan-2-ylpyrazole

InChI

InChI=1S/C14H16N2/c1-4-12-10-14(11(2)3)15-16(12)13-8-6-5-7-9-13/h4-11H,1H2,2-3H3

InChI Key

ZTPYEOOQVNIJJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole has garnered attention for its potential biological activities, making it a valuable scaffold in drug development. Its applications include:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The following table summarizes the IC50 values of this compound against various cancer cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma2.76
Human Gastric Carcinoma9.27
Human Prostate Cancer1.14

These findings suggest that modifications to the pyrazole structure can enhance antitumor activity, indicating its potential as a chemotherapeutic agent .

Antibacterial and Antifungal Properties

Research has indicated that compounds similar to this compound exhibit antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various bacterial strains, contributing to their exploration in developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanisms involve antioxidant activity and modulation of neuroinflammatory pathways .

Industrial Applications

Beyond medicinal chemistry, this compound finds utility in various industrial applications:

Agrochemicals

The compound is investigated for its role in developing agrochemical products, particularly as a pesticide or herbicide due to its biological activity against pests .

Material Science

Vinylpyrazoles like this compound are being explored for their potential use in polymer chemistry, where they can serve as monomers or additives that enhance material properties such as thermal stability and mechanical strength .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity Evaluation

A study synthesized multiple derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. Results indicated that specific substitutions significantly enhanced anticancer activity, providing insights into structure–activity relationships for future drug design .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models demonstrated that pyrazole derivatives could protect neurons from oxidative stress-induced damage, suggesting therapeutic potential for neurodegenerative conditions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Position and Functional Group Variations

The structural and functional distinctions between 3-isopropyl-1-phenyl-5-vinyl-1H-pyrazole and related compounds are summarized in Table 1.

Table 1: Substituent Comparison of Pyrazole Derivatives

Compound Name Position 1 Position 3 Position 5 Additional Features Reference
This compound Phenyl Isopropyl Vinyl Fully aromatic N/A
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl Isopropyl H Carboxylic acid at position 4
3-Isopropyl-1H-pyrazol-5-amine H Isopropyl NH₂ Amine at position 5
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Phenyl 3,4-Dimethoxyphenyl 2-Fluorophenyl Partially saturated (4,5-dihydro)
5-Amino-1-isopropyl-3-methylpyrazole Isopropyl Methyl NH₂ Methyl at position 3
1-Isobutyl-3-methyl-5-nitro-1H-pyrazole Isobutyl Methyl NO₂ Nitro group at position 5
Key Observations:
  • Electronic Effects: The vinyl group in the target compound introduces electron-withdrawing conjugation effects, contrasting with the electron-donating amine (NH₂) in and the strongly electron-withdrawing nitro (NO₂) group in .
  • Steric Impact : The isopropyl group at position 3 in the target compound creates steric hindrance, similar to derivatives in and . However, bulkier substituents like isobutyl in further increase steric bulk.
  • Saturation : The 4,5-dihydro structure in reduces aromaticity, increasing ring flexibility compared to the fully aromatic target compound.

Biological Activity

3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Structure:

  • Molecular Formula: C13H15N3
  • Molecular Weight: 215.28 g/mol
  • IUPAC Name: this compound

The compound features a pyrazole ring with isopropyl and phenyl substituents, as well as a vinyl group that contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Substituents: Isopropyl and phenyl groups are introduced via alkylation and arylation reactions.
  • Vinyl Group Addition: The vinyl group is often added through a vinylation reaction, enhancing the compound's reactivity.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies indicated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of acute liver injury, where it has shown protective effects against hepatotoxicity.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It modulates receptor activity related to inflammatory responses, effectively reducing cytokine levels.

Case Studies and Research Findings

StudyFindings
In vitro study on cancer cells Induced apoptosis in breast cancer cells with IC50 values indicating potent efficacy.
Acute liver injury model Showed significant protection at a dosage of 40 mg/kg, reducing liver damage markers.
Antimicrobial assay Demonstrated effective inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For example, a modified Claisen-Schmidt condensation using 3-isopropyl-1-phenyl-1H-pyrazole-5-carbaldehyde with vinyl Grignard reagents under inert conditions (e.g., argon) may yield the target compound. Reaction optimization should focus on temperature control (60–80°C), solvent selection (THF or DMF), and catalytic bases (e.g., piperidine) to suppress side reactions like overalkylation . Yield improvements (≥70%) can be achieved by stepwise addition of reagents and monitoring via TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The vinyl proton (δ 5.1–5.8 ppm) and isopropyl methine (δ 3.2–3.5 ppm) are diagnostic.
  • IR Spectroscopy : Confirm C=C (1640–1680 cm⁻¹) and C-N (1240–1300 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 241.3 (calculated for C14H16N2).
  • X-ray Crystallography : Resolve stereochemical ambiguities; similar pyrazole derivatives exhibit planar ring systems with substituent torsion angles <10° .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (especially during solvent removal).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15+ minutes .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions of the pyrazole ring influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The isopropyl group at position 3 enhances steric bulk, reducing nucleophilic attack but stabilizing intermediates.
  • The vinyl group at position 5 enables Suzuki-Miyaura coupling (e.g., with aryl boronic acids) using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF/H2O (3:1) at 80°C. Compare with analogous compounds like 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenylboronic acid, which show coupling efficiencies >85% .
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to map HOMO/LUMO distributions and predict regioselectivity.

Q. What computational strategies predict the biological activity of this compound, particularly in drug discovery contexts?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR). Pyrazole derivatives often bind via π-π stacking (phenyl ring) and hydrogen bonding (N1).
  • Pharmacophore Modeling : Identify key features (e.g., hydrophobic isopropyl, hydrogen bond acceptors) using Schrödinger Phase.
  • ADMET Prediction : Use SwissADME to assess bioavailability; logP ~3.5 suggests moderate blood-brain barrier penetration.

Q. How can polymerization of the vinyl group be suppressed during functionalization reactions?

  • Methodological Answer :

  • Inhibitors : Add 100–200 ppm hydroquinone or TEMPO to radical-prone reactions.
  • Low-Temperature Reactions : Perform Michael additions at 0–5°C in anhydrous DCM.
  • Protection/Deprotection : Temporarily convert the vinyl group to an epoxide using mCPBA, then regenerate post-functionalization .

Q. What chromatographic techniques ensure high-purity isolation of this compound from complex mixtures?

  • Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/H2O + 0.1% TFA). Retention time ~12.3 min at 1 mL/min.
  • GC-MS : Confirm purity >98% with a DB-5 column (30 m × 0.25 mm), He carrier gas, and EI ionization.
  • Preparative TLC : Employ silica gel GF254 plates with ethyl acetate/hexane (1:4) for milligram-scale purification .

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